Structural Differentiation: 6-Allyl Substitution vs. Unsubstituted 6-H Scaffolds
The target compound possesses a 6-allyl group, whereas the closest commercially cataloged analog—5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine—bears a hydrogen at the 6-position. In the broader pyrazolo[1,5-a]pyrimidine chemotype, the 6-position is a known determinant of kinase selectivity and potency; for example, in cyclin-dependent kinase inhibitors, 6-substitution directly modulates CDK2 IC50 values by more than two orders of magnitude [1]. No direct IC50 or binding data are available for either the target or its 6-H analog, so this structural difference constitutes a class-level inference that the two compounds are not interchangeable [1].
| Evidence Dimension | Presence of 6-allyl substituent (binary structural metric) |
|---|---|
| Target Compound Data | 6-allyl present (CAS 900886-14-8) |
| Comparator Or Baseline | 5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (6‑H, CAS not available from authorized sources) |
| Quantified Difference | Not applicable—no quantified activity data available for either compound |
| Conditions | Structural comparison only; no biological assay context available |
Why This Matters
Procurement based solely on core scaffold identity without accounting for 6-substitution risks acquiring a compound with unknown and potentially divergent biological behavior, invalidating SAR hypotheses.
- [1] Guzi, T. et al. Pyrazolopyrimidines as Cyclin Dependent Kinase Inhibitors. US Patent 2006128725 A1, 2006. Example showing 6-position modification alters CDK2 IC50 from >10 µM to 0.020 µM. View Source
